N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Lipophilicity Drug-likeness Medicinal Chemistry

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (C11H15N5, MW 217.27) is a screening compound belonging to the 6-amino-triazolo[4,3-b]pyridazine class, a privileged scaffold widely explored for kinase inhibition. The core motif has yielded characterized inhibitors for targets such as Pim kinases, c-Met, and BRD4 bromodomains, making it a valuable starting point for kinase-focused drug discovery.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
Cat. No. B7498906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NC3CCCC3
InChIInChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15)
InChIKeyUIKSRKIYBZEYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Baseline Characterization and Sourcing Considerations


N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (C11H15N5, MW 217.27) is a screening compound belonging to the 6-amino-triazolo[4,3-b]pyridazine class, a privileged scaffold widely explored for kinase inhibition [1]. The core motif has yielded characterized inhibitors for targets such as Pim kinases, c-Met, and BRD4 bromodomains, making it a valuable starting point for kinase-focused drug discovery [1][2]. Its baseline computed properties include a logP of 1.47 and a polar surface area of 44.3 Ų, indicating favorable drug-likeness for lead optimization campaigns .

The Risks of Simple Substitution: Why N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is Not Interchangeable with In-Class Analogs for Kinase Inhibitor Screening


In the 6-amino-triazolo[4,3-b]pyridazine class, small structural variations at the 3-position (e.g., methyl vs. ethyl vs. aryl) and the N-cyclopentyl group can profoundly alter kinase selectivity profiles and antiproliferative activity [1]. Published SAR shows that the 3-methyl substituent, when combined with an N-cyclopentyl moiety, establishes a specific steric and electronic environment that is distinct from 3-ethyl or 3-aryl analogs [1][2]. Simply substituting a closely related analog without verifying its target engagement profile could mislead lead optimization and result in false negatives or off-target hits in kinase activity assays. The quantitative evidence below details the key differentiable properties that support deliberate, evidence-based selection of this compound over its nearest neighbors [1].

Quantitative Differentiation Guide: N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine vs. Closest Analogs and Alternatives


Lipophilicity-Driven Permeability Advantage of the 3-Methyl Analog over 3-Ethyl and 3-Isopropyl Analogs

The target compound's lower logP (1.47) compared to its 3-ethyl (logP predicted ~2.0) and 3-isopropyl (logP predicted ~2.5) analogs indicates better aqueous solubility and a potentially superior permeability profile based on Lipinski's Rule of 5 . This lower lipophilicity often correlates with reduced off-target binding and improved metabolic stability for kinase inhibitor leads .

Lipophilicity Drug-likeness Medicinal Chemistry

Kinase Selectivity Profile Inferred from Pim-1/c-Met Dual Inhibition SAR for the 3-Methyl Scaffold

A comprehensive SAR study on triazolo[4,3-b]pyridazine derivatives demonstrated that compounds incorporating small alkyl substituents at the 3-position, analogous to the target compound's methyl group, achieved potent dual c-Met/Pim-1 inhibitory activity [1]. The study's leading compound 4g, which contains a similar core with small alkyl groups, exhibited IC50 values of 0.163 µM against c-Met and 0.283 µM against Pim-1, while 4a, a close structural analog, showed significantly weaker dual inhibition with a mean GI% of only 29.08% across 60 cancer cell lines compared to 55.84% for 4g [1]. This establishes that the subtle steric differences conferred by the 3-alkyl group critically impact target engagement, positioning the target compound as a valuable starting point for optimized dual kinase inhibition [1].

Kinase Inhibition Pim-1 c-Met Cancer

Distinct Hydrogen Bond Donor/Acceptor Ratio for Target Engagement Optimization Compared to N-alkyl Piperidine Analogs

The target compound possesses a single hydrogen bond donor (HBD=1) and three hydrogen bond acceptors (HBA=3) . This HBD/HBA ratio is different from closely related analogs where the 6-position amine is further substituted, such as N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, which eliminates the HBD on the pyridazine amine . The presence of a single HBD at the 6-position is often critical for engaging the hinge region of kinases, and its absence in alkylated analogs can drastically alter the binding mode and potency, as shown in BRD4 bromodomain inhibitor complexes [1].

Structure-Activity Relationship Binding Mode Medicinal Chemistry

Physicochemical Stability Advantage Indicated by Lower logD Compared to 3-Trifluoromethyl and 3-Aryl Analogs

The target compound's logD (distribution coefficient at physiological pH) is 1.47, identical to its logP, indicating no significant ionization at pH 7.4 . This contrasts with 3-trifluoromethyl and 3-aryl analogs, which are predicted to have logD values >2.5, potentially leading to higher metabolic turnover and solubility-limited formulation issues in in vivo studies . The lower logD of the 3-methyl analog is a measurable advantage for maintaining compound integrity in prolonged biological assays and reducing non-specific binding.

Stability logD Formulation

Scaffold-Based Selectivity for Pim Kinases Over Other Kinase Families Demonstrated by Closely Related 3-Methyl Analogs

A structurally related triazolo[4,3-b]pyridazine series was shown to be highly selective for Pim-1 and Pim-3 over the closely related Pim-2 kinase [1]. One compound in this series exhibited an IC50 of 7 nM for Pim-1 and 70 nM for Pim-3, while Pim-2 inhibition was 5530 nM, a >790-fold selectivity window [1]. The 3-methyl group on the triazolo[4,3-b]pyridazine core is a key determinant of this selectivity profile, suggesting that the target compound may similarly exhibit a narrow, desirable kinase selectivity window that reduces off-target effects compared to broader-spectrum kinase inhibitors.

Selectivity Pim Kinase Kinase Profiling

Favorable Starting Point for BRD4 Bromodomain Inhibitor Design Based on Core Scaffold Binding Mode

Crystal structures of [1,2,4]triazolo[4,3-b]pyridazine derivatives bound to the BRD4 bromodomain BD1 revealed that the core scaffold engages the Kac binding pocket via a specific hydrogen bond network involving the triazole N2 and the 6-amine nitrogen [1]. Compounds with a small substituent at the 3-position (methyl) are better accommodated in the hydrophobic shelf region of the pocket compared to bulkier 3-aryl congeners, as shown by the AlphaScreen inhibitory profiles and co-crystal structures [1]. The target compound's 3-methyl group is ideally sized to probe this sub-pocket without steric clashes that would abolish binding, a design principle validated by the micromolar IC50 values achieved by the core scaffold [1].

Epigenetics BRD4 Bromodomain Crystallography

Optimal Scientific and Industrial Application Scenarios for N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Based on Evidence-Based Differentiation


Multiparameter Lead Optimization for Dual c-Met/Pim-1 Kinase Inhibitors

The target compound is ideally suited as a starting scaffold for the design of dual c-Met/Pim-1 inhibitors, a validated antitumor strategy. Its favorable logP (1.47) and logD (1.47) profile addresses the solubility and permeability limitations that plagued early triazolo[4,3-b]pyridazine leads . By retaining the 6-amine hydrogen bond donor, it maintains essential hinge-binding interactions while allowing for further vector-based optimization at the cyclopentyl ring to modulate selectivity and DMPK properties [1]. This scenario is directly supported by the quantitative differentiation in lipophilicity and HBD count established in Section 3 [1].

Exploration of Pim-1/3 Isoform-Selective Kinase Inhibition

Given the class-level evidence that the 3-methyl substitution on the triazolo[4,3-b]pyridazine core drives exceptional Pim-1 selectivity over Pim-2 (790-fold), the target compound is a strategic choice for developing Pim-1/3-selective inhibitors with potential applications in oncology and immunotherapy . The 3-methyl group is the key structural feature enabling this selectivity, and procurement of this specific compound allows for direct testing of this hypothesis in an internal kinase panel .

Fragment-Based or Scaffold-Hopping Approaches Targeting BRD4 Bromodomains

The small size (MW 217.27) and appropriate lipophilicity of the target compound make it an excellent candidate for fragment-based screening or as a scaffold-hopping starting point for BRD4 bromodomain inhibitors. Co-crystal structures of related [1,2,4]triazolo[4,3-b]pyridazine scaffolds with BD1 confirm that the core orientation in the Kac pocket is compatible with a 3-methyl group, while bulkier substituents at this position would sterically clash with the hydrophobic shelf . This crystallographically guided rationale makes the 3-methyl analog a high-priority procurement for epigenetics-focused discovery programs .

Development of Kinase Chemical Probes with Favorable In Vivo Tolerability Profiles

The low logD (1.47) and single HBD profile of the target compound predict reduced phospholipidosis risk and lower non-specific protein binding compared to 3-aryl or 3-trifluoromethyl analogs [1]. For teams aiming to develop high-quality chemical probes for Pim or related kinases, this compound offers an inherently cleaner starting point that will likely require fewer formulation excipients and demonstrate fewer off-target effects in cellular thermal shift assays (CETSA) or in vivo efficacy models [1].

Quote Request

Request a Quote for N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.